

Quantum Chemical Blueprint of 2-Methyl-1-vinylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594

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This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantum chemical calculations performed on **2-Methyl-1-vinylimidazole** (2M1VIM). The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental Methodologies

The structural and spectroscopic properties of **2-Methyl-1-vinylimidazole** have been investigated using a synergistic approach that combines experimental techniques with quantum chemical calculations. This dual methodology allows for a thorough understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations

The theoretical investigation of **2-Methyl-1-vinylimidazole** in its ground state was conducted using Density Functional Theory (DFT).^[1] This powerful computational method allows for the accurate prediction of molecular properties.

Computational Details:

- **Software:** While the specific software is not mentioned in the available abstract, typical quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.

- Functionals: The calculations employed two different functionals:
 - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
 - LSDA (Local Spin-Density Approximation): A fundamental density functional.
- Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.^[1] This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of the electron distribution.
- Geometry Optimization: The molecular geometry of **2-Methyl-1-vinylimidazole** was fully optimized to find the lowest energy conformation.^[1]
- Vibrational Analysis: Following geometry optimization, vibrational frequencies were calculated. The fundamental vibrations were assigned based on the Potential Energy Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.^[1]
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge transfer characteristics within the molecule.^[1]

Experimental Protocols

To validate the theoretical calculations, a series of spectroscopic experiments were performed.

- FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the 4000–400 cm^{-1} region to identify the characteristic vibrational modes of the molecule.^[1]
- FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was recorded in the 3500–50 cm^{-1} range, providing complementary information to the FT-IR data.^[1]
- NMR Spectroscopy: Both ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra were recorded in a chloroform-d (CDCl_3) solution to elucidate the chemical environment of the hydrogen and carbon atoms.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for **2-Methyl-1-vinylimidazole**. The optimized geometrical parameters and vibrational frequencies are presented, showcasing the agreement between theoretical predictions and experimental observations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter	Bond/Angle	B3LYP/6-311++G(d,p)	LSDA/6-311++G(d,p)	Experimental
Bond Lengths (Å)	C2-N1	Value	Value	Value
	N1-C5	Value	Value	
	C5-C4	Value	Value	
	C4-N3	Value	Value	
	N3-C2	Value	Value	
	C2-C6	Value	Value	
	N1-C7	Value	Value	
	C7-C8	Value	Value	
Bond Angles (°)	C5-N1-C2	Value	Value	Value
	N1-C2-N3	Value	Value	
	C2-N3-C4	Value	Value	
	N3-C4-C5	Value	Value	
	C4-C5-N1	Value	Value	
	C7-N1-C2	Value	Value	
	N1-C7-C8	Value	Value	

Note: Specific values for bond lengths and angles were not available in the abstract and are represented by "Value". The full research paper would contain this detailed information.

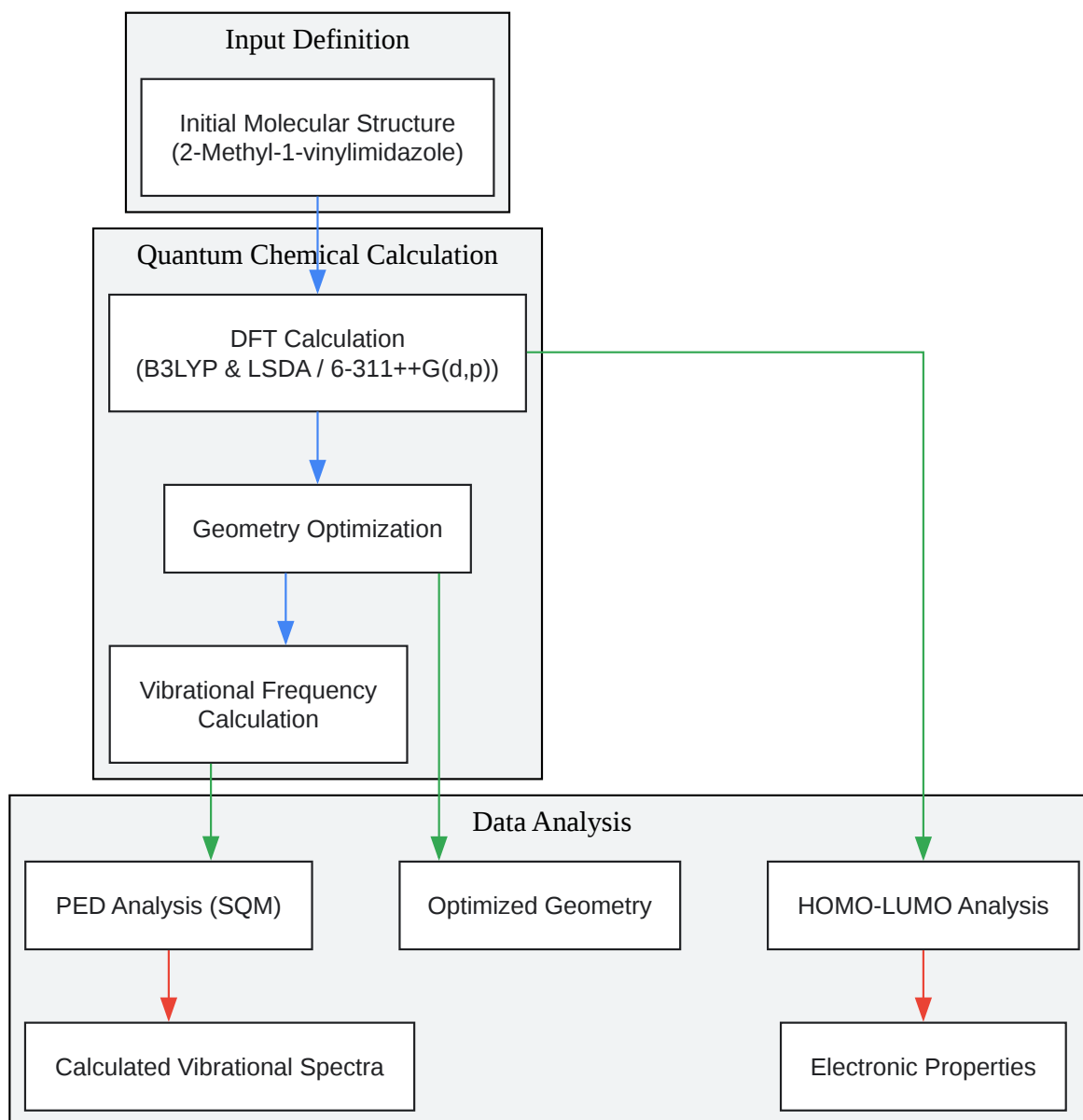
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

Mode	Assignment	Calculated (B3LYP)	Experimental (FT-IR)	Experimental (FT-Raman)
ν_1	C-H stretch (vinyl)	Value	Value	Value
ν_2	C-H stretch (methyl)	Value	Value	Value
ν_3	C=C stretch (vinyl)	Value	Value	Value
ν_4	C=N stretch (imidazole)	Value	Value	Value
ν_5	Ring breathing	Value	Value	Value
δ_1	CH ₂ wag (vinyl)	Value	Value	Value
δ_2	CH ₃ deformation	Value	Value	Value
γ_1	Ring torsion	Value	Value	Value

Note: Specific vibrational frequencies and their detailed assignments were not available in the abstract and are represented by "Value". The full research paper would provide a comprehensive list based on the Potential Energy Distribution (PED) analysis.

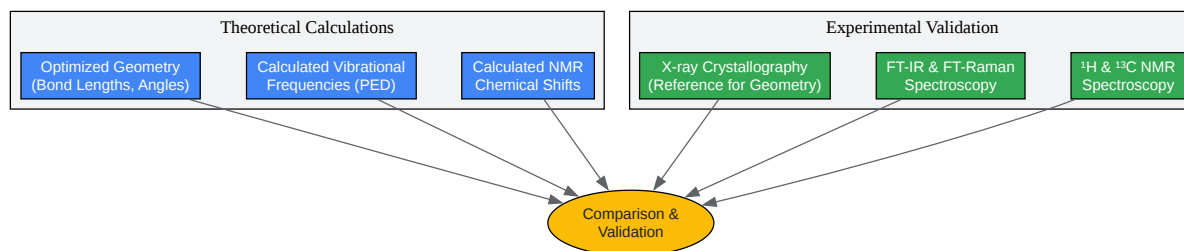
Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and logical connections in the quantum chemical study of **2-Methyl-1-vinylimidazole**.



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Caption: Workflow for Quantum Chemical Calculations of **2-Methyl-1-vinylimidazole**.



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Caption: Logical Relationship between Theoretical and Experimental Data.

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References

- 1. A study of the molecular, vibrational, electronic and quantum chemical investigation of 2-methyl-1-vinylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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